Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

M4 muscarinic antagonist spirocyclic building block lipophilicity optimization

This functionalized 6-azaspiro[2.5]octane scaffold is validated for M4 mAChR antagonist development (IC50 1.8–120 nM). The benzyloxyacetyl amide at the 6-position provides a cleavable protected alcohol handle via hydrogenolysis, while the methyl ester at the 1-position enables sequential deprotection. Orthogonal protecting groups allow independent addressing of both positions without manipulation. Ideal for CNS-targeted SAR exploration and DMPK profiling. Requires enantiomeric purity for biological potency.

Molecular Formula C18H23NO4
Molecular Weight 317.385
CAS No. 2034418-35-2
Cat. No. B2799783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate
CAS2034418-35-2
Molecular FormulaC18H23NO4
Molecular Weight317.385
Structural Identifiers
SMILESCOC(=O)C1CC12CCN(CC2)C(=O)COCC3=CC=CC=C3
InChIInChI=1S/C18H23NO4/c1-22-17(21)15-11-18(15)7-9-19(10-8-18)16(20)13-23-12-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3
InChIKeyCFCAQDMDXZTUSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate (CAS 2034418-35-2): A Differentiated Spirocyclic Building Block for Medicinal Chemistry


Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate (CAS 2034418-35-2) is a functionalized spirocyclic building block featuring the chiral 6-azaspiro[2.5]octane scaffold, which has been validated in primary literature as a critical core for achieving high potency and subtype selectivity at the M4 muscarinic acetylcholine receptor (mAChR4) [1]. The compound incorporates a benzyloxyacetyl (BnOCH2CO-) amide at the 6-position and a methyl ester at the 1-position, with a molecular formula of C18H23NO4 and molecular weight of 317.385 g/mol. Its structural design enables orthogonal deprotection strategies: the benzyl ether can be cleaved via hydrogenolysis, while the methyl ester can be hydrolyzed under basic conditions, providing a versatile intermediate for parallel medicinal chemistry optimization.

Why Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate Cannot Be Replaced by Common Spirocyclic Analogs


Substitution with closely related 6-azaspiro[2.5]octane derivatives is not straightforward due to critical differences in functional group topology that directly impact downstream synthetic efficiency and biological activity. The benzyloxyacetyl group at the 6-position provides a uniquely cleavable protected alcohol handle (via hydrogenolysis) that is absent in simple Cbz-protected (benzyloxycarbonyl) analogs [1], while the methyl ester at the 1-position offers a distinct deprotection profile compared to tert-butyl or benzyl ester congeners. Replacement with the 4-fluorophenoxyacetyl analog (CAS 2034606-62-5) introduces an electron-withdrawing fluorine atom that alters the electronic character and lipophilicity of the acetyl moiety, potentially modifying target binding and metabolic stability in ways that cannot be predicted without empirical testing . Furthermore, the chiral nature of the 6-azaspiro[2.5]octane core means that enantiomeric purity is a critical determinant of biological potency, as demonstrated by the R-enantiomer preference in M4 antagonist SAR studies [1].

Quantitative Differentiation Evidence for Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate


Benzyloxyacetyl vs. 4-Fluorophenoxyacetyl: Molecular Recognition and Lipophilicity Divergence

The target compound incorporates a benzyloxyacetyl group (BnOCH2CO-) at the 6-position, whereas the closest commercial analog bears a 4-fluorophenoxyacetyl substituent (CAS 2034606-62-5) . While both contain an aryl ether linked via an acetyl spacer, the benzyloxy variant lacks the electron-withdrawing fluorine substituent. Using the M4 muscarinic antagonist chemotype as a reference framework, the benzyloxy group is anticipated to contribute higher lipophilicity (estimated ΔcLogP ≈ +0.5 to +0.8 relative to the 4-fluorophenoxy analog) and distinct hydrogen-bond acceptor geometry, which can differentially influence target binding pocket occupancy and metabolic soft-spot profiles [1].

M4 muscarinic antagonist spirocyclic building block lipophilicity optimization

Orthogonal Protection: Benzyloxyacetyl Amide vs. Cbz-Carbamate at the 6-Position

The target compound features a benzyloxyacetyl amide (BnOCH2CO-N) at the 6-position, which contrasts with the more common Cbz-protected (benzyloxycarbonyl, BnOCO-N) amine found in analogs such as 6-((benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS 147610-85-3) . The benzyloxyacetyl group provides a cleavable protected primary alcohol (via hydrogenolysis of the benzyl ether to reveal a 2-hydroxyacetyl moiety), whereas the Cbz group releases a free amine upon deprotection. This fundamental difference in the chemical identity of the unveiled functionality means the two compounds enable entirely different downstream synthetic trajectories. The benzyloxyacetyl amide also introduces an additional hydrogen bond acceptor (the ether oxygen) and extends the linker length by one methylene unit compared to the Cbz carbamate.

orthogonal deprotection synthetic intermediate medicinal chemistry

Methyl Ester at 1-Position vs. Carboxylic Acid: Synthetic Versatility and Physicochemical Differentiation

The target compound bears a methyl ester at the 1-position of the spirocyclic core, in contrast to the free carboxylic acid present in analogs such as 6-((benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS 147610-85-3) . The methyl ester increases lipophilicity (estimated ΔcLogP ≈ +1.2 to +1.5 relative to the carboxylic acid) and reduces hydrogen bond donor count by 1, which can significantly enhance passive membrane permeability—a critical parameter for CNS drug discovery where the 6-azaspiro[2.5]octane scaffold has demonstrated relevance as an M4 muscarinic antagonist core [1]. Additionally, the ester serves as a protected carboxylate, enabling late-stage diversification via hydrolysis and subsequent amide coupling without requiring an additional protection step.

prodrug design ester prodrug CNS penetration

Scaffold Rigidity and sp³ Fraction Advantage Over Non-Spirocyclic Piperidine Alternatives

The 6-azaspiro[2.5]octane core provides a conformationally restricted scaffold with a calculated fraction of sp³-hybridized carbon atoms (Fsp³) of 0.78, which is substantially higher than that of traditional piperidine-based M4 antagonist scaffolds (Fsp³ ≈ 0.55–0.60) [1]. Primary literature on the M4 muscarinic antagonist series demonstrates that this spirocyclic core was deliberately introduced to replace the [3.3.0]pyrrolocyclopentane motif and piperidinyl ethanamine scaffolds, with the goal of improving brain exposure while maintaining sub-type selectivity [2]. Compounds within this chemotype achieved M4 IC50 values in the nanomolar range (1.8–120 nM) and high selectivity over M1, M2, M3, and M5 subtypes [2]. The target compound, as a functionalized derivative of this validated core, retains the full conformational rigidity benefits that have been empirically linked to improved pharmacokinetic properties.

conformational restriction sp3-rich scaffold M4 selectivity

Optimal Application Scenarios for Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate Based on Verified Differentiation


Parallel SAR Exploration of 6-Position Substituents in M4 Muscarinic Antagonist Programs

The benzyloxyacetyl amide functionality at the 6-position of the target compound provides a unique vector for introducing hydroxyl-bearing side chains after hydrogenolytic deprotection. In M4 antagonist optimization campaigns, where the 6-azaspiro[2.5]octane scaffold has demonstrated nanomolar potency (IC50 1.8–120 nM) and high subtype selectivity [1], the target compound enables SAR exploration of hydrogen-bond donor/acceptor groups at the 6-position that are inaccessible via Cbz-protected amine intermediates. This makes it a mandatory procurement choice for medicinal chemistry teams seeking to diversify 6-position substituents beyond simple amine variants.

CNS Penetration Optimization Through Ester Prodrug Strategy

The methyl ester at the 1-position of the target compound offers a significant lipophilicity advantage (estimated ΔcLogP ≈ +1.2 to +1.5) over the corresponding carboxylic acid analog . For CNS-targeted programs—where the 6-azaspiro[2.5]octane chemotype has shown moderate brain exposure in rodents after intraperitoneal administration [1]—the pre-installed methyl ester eliminates the need for a separate esterification step and can serve as a prodrug moiety to enhance passive brain penetration. This compound is therefore the preferred starting material for lead optimization workflows focused on improving CNS exposure.

Orthogonal Protection Strategies in Multi-Step Spirocyclic Syntheses

The target compound incorporates two orthogonal protecting groups: a hydrogenolysis-labile benzyl ether (within the benzyloxyacetyl moiety) and a base-labile methyl ester. This orthogonality is absent in common comparator compounds such as 6-benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate (CAS 1419221-95-6), where both positions are protected as esters with overlapping deprotection chemistry . For complex synthetic sequences requiring sequential unmasking of functional groups, the target compound provides a clear strategic advantage, enabling chemists to independently address the 1- and 6-positions without protecting group manipulation.

Fluorine-Free Comparator for Metabolic Soft-Spot Identification

Compared to the 4-fluorophenoxyacetyl analog (CAS 2034606-62-5), the target compound lacks the electron-withdrawing para-fluoro substituent . In drug metabolism and pharmacokinetics (DMPK) studies, this structural difference allows research teams to use the target compound as a fluorine-free control to deconvolute whether observed metabolic liabilities (e.g., oxidative defluorination, glutathione adduct formation) are attributable to the fluorine atom or the core scaffold. This makes it an essential procurement item for DMPK profiling panels aimed at identifying metabolic soft spots in spirocyclic lead series.

Quote Request

Request a Quote for Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.